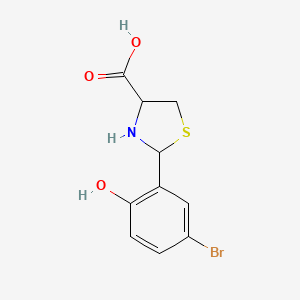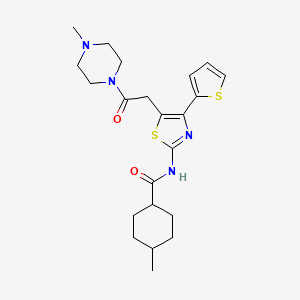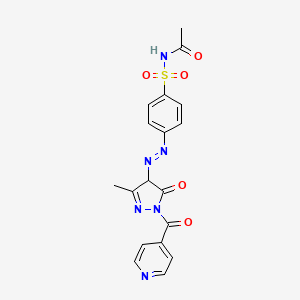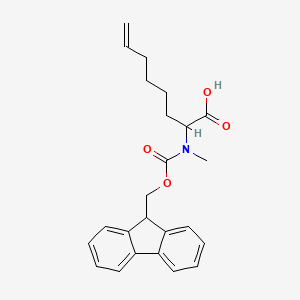
8-((1-(4-Hydroxy-1-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamido)-3,3-dimethyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 8-((1-(4-Hidroxi-1-(4-(4-metiltiazol-5-il)bencil)pirrolidina-2-carboxamido)-3,3-dimetil-1-oxobutano-2-il)amino)-8-oxooctanoico es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto presenta una estructura única que incluye un anillo de pirrolidina, un anillo de tiazol y múltiples grupos funcionales, lo que lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 8-((1-(4-Hidroxi-1-(4-(4-metiltiazol-5-il)bencil)pirrolidina-2-carboxamido)-3,3-dimetil-1-oxobutano-2-il)amino)-8-oxooctanoico implica múltiples pasos, incluyendo la formación del anillo de pirrolidina, la introducción del anillo de tiazol y la unión de varios grupos funcionales. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para asegurar que el producto deseado se obtiene con un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El proceso se optimizaría para minimizar el desperdicio y maximizar la eficiencia, a menudo involucrando el uso de técnicas avanzadas de purificación como la cromatografía y la cristalización para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 8-((1-(4-Hidroxi-1-(4-(4-metiltiazol-5-il)bencil)pirrolidina-2-carboxamido)-3,3-dimetil-1-oxobutano-2-il)amino)-8-oxooctanoico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional se reemplaza por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr el resultado deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados del compuesto original.
Aplicaciones Científicas De Investigación
El ácido 8-((1-(4-Hidroxi-1-(4-(4-metiltiazol-5-il)bencil)pirrolidina-2-carboxamido)-3,3-dimetil-1-oxobutano-2-il)amino)-8-oxooctanoico tiene varias aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia por su potencial actividad biológica, incluidas sus interacciones con proteínas y enzimas.
Medicina: Se investiga el compuesto por sus posibles propiedades terapéuticas, como su capacidad para modular las vías biológicas involucradas en la enfermedad.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 8-((1-(4-Hidroxi-1-(4-(4-metiltiazol-5-il)bencil)pirrolidina-2-carboxamido)-3,3-dimetil-1-oxobutano-2-il)amino)-8-oxooctanoico implica su interacción con dianas moleculares específicas, como enzimas o receptores. Estas interacciones pueden modular diversas vías biológicas, lo que lleva a cambios en la función celular. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Derivados del ácido 8-((1-(4-Hidroxi-1-(4-(4-metiltiazol-5-il)bencil)pirrolidina-2-carboxamido)-3,3-dimetil-1-oxobutano-2-il)amino)-8-oxooctanoico: Estos compuestos tienen estructuras similares pero pueden diferir en los grupos funcionales unidos a la estructura central.
Compuestos que contienen tiazol: Estos compuestos comparten el anillo de tiazol y pueden tener actividades biológicas similares.
Compuestos que contienen pirrolidina: Estos compuestos contienen el anillo de pirrolidina y pueden tener reactividad química similar.
Singularidad
La singularidad del ácido 8-((1-(4-Hidroxi-1-(4-(4-metiltiazol-5-il)bencil)pirrolidina-2-carboxamido)-3,3-dimetil-1-oxobutano-2-il)amino)-8-oxooctanoico radica en su combinación específica de grupos funcionales y anillos, que confieren propiedades químicas y biológicas únicas
Propiedades
Fórmula molecular |
C30H42N4O6S |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
8-[[1-[[4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid |
InChI |
InChI=1S/C30H42N4O6S/c1-19-26(41-18-31-19)21-13-11-20(12-14-21)16-34-17-22(35)15-23(34)28(39)33-29(40)27(30(2,3)4)32-24(36)9-7-5-6-8-10-25(37)38/h11-14,18,22-23,27,35H,5-10,15-17H2,1-4H3,(H,32,36)(H,37,38)(H,33,39,40) |
Clave InChI |
GBGFVGFBOFNCDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3CC(CC3C(=O)NC(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)

![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)


![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)

![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)


![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)

![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

